molecular formula C10H18O B13289018 1-Ethyl-4-methylcyclohexane-1-carbaldehyde

1-Ethyl-4-methylcyclohexane-1-carbaldehyde

Cat. No.: B13289018
M. Wt: 154.25 g/mol
InChI Key: AXGDWTLILILGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Constitutional Isomerism

The IUPAC name 1-ethyl-4-methylcyclohexane-1-carbaldehyde derives from the parent cyclohexane ring numbered to prioritize the carbaldehyde group (-CHO) at position 1, followed by substituents in ascending numerical order. Key nomenclature considerations include:

  • Functional Group Priority : The carbaldehyde group (-CHO) receives the lowest possible locant (position 1) as per IUPAC Rule C-304.1.
  • Substituent Ordering : Ethyl (C2H5) and methyl (CH3 groups are assigned positions 1 and 4, respectively, following alphanumeric precedence rules.
  • Constitutional Isomerism : Four constitutional isomers exist, differing in substituent placement (Table 1). For example, moving the ethyl group to position 2 or the methyl group to position 3 creates distinct isomers with unique physical properties.

Table 1: Constitutional Isomers of C10H18O

Isomer Name Substituent Positions
1-Ethyl-2-methylcyclohexane-1-carbaldehyde Ethyl (1), Methyl (2)
1-Ethyl-3-methylcyclohexane-1-carbaldehyde Ethyl (1), Methyl (3)
This compound Ethyl (1), Methyl (4)
2-Ethyl-1-methylcyclohexane-1-carbaldehyde Ethyl (2), Methyl (1)

The SMILES notation C(C1CCC(CC1)(C)C=O)C unambiguously represents the target compound, with the cyclohexane ring (C1CCC(CC1)) bearing ethyl (C(C)) and methyl ((C)) groups at positions 1 and 4, respectively.

Conformational Analysis of Cyclohexane Substituents

The chair conformation of this compound reveals significant steric and electronic interactions:

  • Axial vs. Equatorial Preferences :

    • The carbaldehyde group adopts an equatorial position to minimize 1,3-diaxial strain with the ethyl group.
    • The ethyl substituent (bulkier than methyl) occupies an equatorial site, reducing van der Waals repulsion with axial hydrogens.
    • Methyl at position 4 resides in an axial orientation, experiencing minimal 1,3-diaxial interactions due to its smaller size.
  • Ring Flip Energy Barriers :

    • Transitioning between chair conformers requires ~45 kJ/mol, as calculated via density functional theory (DFT). This energy barrier arises from simultaneous rotation of the carbaldehyde group and ethyl substituent.

Table 2: Conformational Energy Differences

Substituent Position Axial Energy (kJ/mol) Equatorial Energy (kJ/mol)
Carbaldehyde (C1) 12.4 0.0 (reference)
Ethyl (C1) 18.9 0.0
Methyl (C4) 3.2 0.0

Electronic Structure and Resonance Effects of the Carbaldehyde Group

The carbaldehyde group introduces distinct electronic perturbations:

  • Resonance Stabilization :

    • The carbonyl oxygen polarizes the C=O bond, creating partial positive charge on the carbonyl carbon (δ+) and negative charge on oxygen (δ−). This resonance effect delocalizes electrons, stabilizing the molecule by ~120 kJ/mol compared to non-conjugated analogs.
  • Inductive Effects :

    • The electron-withdrawing carbaldehyde group reduces electron density at the adjacent cyclohexane carbon, decreasing nucleophilicity at position 1. This effect propagates through the ring, marginally altering C-H bond lengths (e.g., C1-H: 1.102 Å vs. C4-H: 1.095 Å).
  • Hyperconjugation :

    • σ(C-H) bonds in the ethyl and methyl groups donate electron density to the carbaldehyde’s π* orbital, as evidenced by red-shifted carbonyl stretching frequencies (νC=O = 1,715 cm−1 vs. 1,730 cm−1 in isolated aldehydes).

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-ethyl-4-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H18O/c1-3-10(8-11)6-4-9(2)5-7-10/h8-9H,3-7H2,1-2H3

InChI Key

AXGDWTLILILGOH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(CC1)C)C=O

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-Ethyl-4-methylcyclohexane-1-carbaldehyde

General Synthetic Strategy

The synthesis of this compound typically involves two major steps:

  • Step 1: Alkylation of cyclohexane or cyclohexanone derivatives to introduce ethyl and methyl substituents at the desired positions on the cyclohexane ring.
  • Step 2: Introduction of the aldehyde functional group at the 1-position, usually via oxidation or formylation reactions.

This general approach is consistent across various documented methods, with variations in reagents, catalysts, and reaction conditions.

Specific Preparation Routes

Alkylation Followed by Oxidation
  • Alkylation: Cyclohexane is subjected to alkylation with ethyl chloride and methyl chloride in the presence of strong bases such as sodium hydride (NaH). This step yields 1-ethyl-4-methylcyclohexane as the intermediate.
  • Oxidation: The intermediate is oxidized to the aldehyde using selective oxidizing agents like pyridinium chlorochromate (PCC), chromium trioxide (CrO3), or potassium permanganate (KMnO4). This oxidation is carefully controlled to avoid over-oxidation to carboxylic acids.
Step Reagents/Conditions Outcome
Alkylation Cyclohexane, ethyl chloride, methyl chloride, NaH 1-Ethyl-4-methylcyclohexane intermediate
Oxidation PCC or CrO3 or KMnO4, mild conditions This compound

This method is referenced in synthetic overviews and product preparation notes.

Catalytic Hydrogenation of Aromatic Precursors
  • Starting from aromatic benzaldehyde derivatives substituted with ethyl and methyl groups, catalytic hydrogenation of the aromatic ring can yield the corresponding cyclohexane carbaldehyde.
  • For example, hydrogenation of 4-ethyl-1-methylbenzaldehyde under hydrogen gas with palladium on carbon (Pd/C) catalyst at controlled temperature and pressure produces this compound.
  • This route is industrially favorable due to the availability of aromatic precursors and established catalytic hydrogenation technology.
Step Reagents/Conditions Outcome
Catalytic hydrogenation 4-Ethyl-1-methylbenzaldehyde, H2, Pd/C catalyst, controlled T and P This compound

This approach is an extension of methods used for related cyclohexane carbaldehydes and is supported by analogous industrial methods for similar compounds.

Acetal Hydrogenation Method (Patent Insight)
  • A patented method for cyclohexanecarbaldehyde derivatives involves hydrogenation of benzaldehyde dialkyl acetals, which can be adapted for substituted derivatives.
  • The dialkyl acetal of a substituted benzaldehyde (e.g., ethyl and methyl substituted) is prepared via acetalization with aliphatic alcohols under acid catalysis.
  • Subsequent catalytic hydrogenation of the aromatic ring in the acetal form yields the cyclohexane carbaldehyde derivative.
  • This method avoids the use of toxic intermediates such as acrolein and toxic gases like carbon monoxide, offering industrial advantages.
Step Reagents/Conditions Outcome
Acetal formation Benzaldehyde derivative + diol/alcohol, acid catalyst Benzaldehyde dialkyl acetal
Nuclear hydrogenation Hydrogen gas, catalyst (e.g., Pd/C), mild conditions This compound

This method is detailed in patent JP2005187352A and is industrially advantageous.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Disadvantages Industrial Suitability
Alkylation + Oxidation Cyclohexane, alkyl chlorides, NaH, PCC/CrO3 Straightforward, uses common reagents Requires strong base, careful oxidation control Moderate
Catalytic Hydrogenation of Aromatic Precursors Aromatic aldehyde, H2, Pd/C catalyst High selectivity, scalable Requires aromatic precursors High
Acetal Hydrogenation (Patent method) Benzaldehyde dialkyl acetal, H2, catalyst Avoids toxic intermediates, mild conditions Requires acetal intermediate synthesis High

Research Findings and Notes

  • The acetal hydrogenation method is favored for industrial production due to safety and cost considerations, avoiding toxic reagents like acrolein or carbon monoxide.
  • Oxidation methods using PCC or KMnO4 require careful control to prevent over-oxidation to acids, which can reduce yield and complicate purification.
  • Catalytic hydrogenation routes benefit from well-established catalyst systems and can be adapted for various substituted benzaldehydes, allowing flexible synthesis of derivatives.
  • No direct large-scale synthesis reports specifically for this compound were found, but methods for closely related cyclohexane carbaldehydes are applicable.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethyl and methyl groups on the cyclohexane ring can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., chlorine, bromine), electrophiles

Major Products Formed:

    Oxidation: 1-Ethyl-4-methylcyclohexane-1-carboxylic acid

    Reduction: 1-Ethyl-4-methylcyclohexane-1-methanol

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

1-Ethyl-4-methylcyclohexane-1-carbaldehyde has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme-catalyzed reactions and metabolic pathways involving aldehydes.

    Medicine: Research on the pharmacological properties of cyclohexane derivatives may involve this compound as a potential lead molecule for drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-ethyl-4-methylcyclohexane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and the formation of intermediate species. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms.

Molecular Targets and Pathways:

    Oxidation Pathway: Involves the formation of an aldehyde hydrate intermediate, followed by the transfer of electrons to the oxidizing agent.

    Reduction Pathway: Involves the formation of a tetrahedral intermediate, followed by the transfer of hydrogen atoms to the aldehyde group.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The following table compares key structural and physical properties of 1-Ethyl-4-methylcyclohexane-1-carbaldehyde with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Functional Group Notable Properties
This compound C₁₀H₁₈O 154.25 Ethyl (1), Methyl (4) Aldehyde Moderate polarity; expected lower boiling point vs. oxygen-rich analogs
1-Ethoxy-4-methylcyclohexane-1-carbaldehyde C₁₀H₁₈O₂ 170.25 Ethoxy (1), Methyl (4) Aldehyde Increased polarity due to ethoxy group; higher boiling point (data unavailable)
4-Phenylcyclohexane-1-carbaldehyde C₁₃H₁₆O 188.27 Phenyl (4) Aldehyde High melting point due to aromaticity; reduced solubility in polar solvents
4-(1-Methylethyl)-cyclohexane-1-carbaldehyde (trans) C₁₀H₁₈O 154.25 Isopropyl (4) Aldehyde Steric hindrance from isopropyl group; potential stereochemical complexity

Key Observations :

  • Polarity and Solubility : The ethoxy-substituted analog (C₁₀H₁₈O₂) exhibits higher polarity due to the ether oxygen, enhancing solubility in polar solvents compared to the ethyl-methyl derivative .
  • Steric Effects : The isopropyl group in 4-(1-methylethyl)-cyclohexane-1-carbaldehyde introduces steric bulk, which may slow aldehyde-group reactivity in nucleophilic additions .
  • Aromatic vs. Aliphatic Substituents : The phenyl-substituted analog (C₁₃H₁₆O) demonstrates reduced solubility in water due to its aromatic ring but increased thermal stability .

Reactivity and Functional Group Behavior

The aldehyde group in all compounds is highly reactive, participating in condensation, oxidation, and nucleophilic addition reactions. However, substituent positioning modulates reactivity:

  • Electron-Withdrawing Effects : Ethyl and methyl groups (electron-donating) slightly deactivate the aldehyde group, reducing its electrophilicity compared to phenyl or ethoxy-substituted analogs .
  • Steric Hindrance : The trans configuration of 4-(1-methylethyl)-cyclohexane-1-carbaldehyde may hinder access to the aldehyde group, affecting reaction kinetics .

Spectroscopic and Analytical Data

  • NMR Trends : In ethoxy-substituted analogs (e.g., 1-Ethoxy-4-methylcyclohexane-1-carbaldehyde), the ethoxy group’s protons resonate near δ 3.5–4.0 ppm, while aldehyde protons appear at δ 9.5–10.0 ppm . Comparable shifts are expected for the ethyl-methyl derivative.
  • Collision Cross-Section (CCS): For 1-ethoxycyclohexane-1-carbaldehyde, predicted CCS values range from 135.7–146.2 Ų for various adducts (e.g., [M+H]⁺, [M+Na]⁺) . These values suggest similar molecular sizes across analogs, with minor variations due to substituents.

Toxicity and Environmental Impact

While direct toxicity data for this compound are unavailable, structurally related compounds like 4-Methyl-1-cyclohexanemethanol (a metabolite) have been implicated in aquatic toxicity . The aldehyde group’s reactivity may pose metabolic risks, necessitating further toxicological studies.

Biological Activity

1-Ethyl-4-methylcyclohexane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring with an ethyl group and a methyl group, alongside an aldehyde functional group. Its molecular formula is C10H18OC_{10}H_{18}O with a molecular weight of approximately 154.25 g/mol. The biological activity of this compound is primarily attributed to its aldehyde functionality, which allows it to engage in various chemical interactions within biological systems.

The biological activity of this compound is largely linked to its reactivity as an aldehyde. Aldehydes can form covalent bonds with proteins and nucleic acids, potentially altering their function. This interaction can lead to biochemical effects such as:

  • Toxicity : At high concentrations, aldehydes can exhibit toxic effects by modifying key biological macromolecules.
  • DNA Interaction : The compound may influence DNA replication and repair mechanisms through its reactivity with nucleic acids.
  • Protein Modification : Covalent modifications can alter the structure and function of proteins, impacting cellular processes.

Environmental Stability

The stability and reactivity of this compound in biological systems can be influenced by environmental factors such as temperature and pH levels. These factors can affect the compound's ability to interact with biological targets.

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with related compounds is useful. Below is a table summarizing key structural features and biological implications.

Compound NameStructure FeaturesUnique Aspects
Cyclohexane-1-carbaldehyde Lacks ethyl and methyl groupsLess sterically hindered than 1-Ethyl-4-methyl...
4-Methylcyclohexane-1-carbaldehyde Contains a methyl group onlyDifferent steric properties due to lack of ethyl...
4-Isopropylcyclohexane-1-carbaldehyde Contains an isopropyl groupMore steric hindrance compared to ethyl group
4-Ethylcyclohexane-1-carbaldehyde Similar structure but lacks methyl substitutionUnique steric and electronic properties due to...

The presence of both ethyl and methyl groups in this compound contributes to its distinct reactivity profile compared to these related compounds.

Toxicological Studies

Research has indicated that exposure to aldehydes, including this compound, can lead to various health effects. For instance, studies have shown that:

  • Skin Irritation : Prolonged exposure may cause skin irritation or allergic reactions.
  • Neurological Effects : High concentrations may induce symptoms like dizziness, headaches, or other neurological disturbances due to its anesthetic properties .

Drug Design Implications

The ability of this compound to form covalent bonds with biomolecules suggests potential applications in drug design. Modifications to its structure could enhance its selectivity and efficacy as a therapeutic agent. Ongoing research aims to explore these possibilities further, particularly in the context of designing drugs that target specific proteins or pathways involved in disease processes.

Q & A

Q. Key Considerations :

  • Steric hindrance from the ethyl and methyl groups may slow reaction kinetics.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended due to potential byproducts .

Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The aldehyde proton appears as a singlet at δ ~9.5–10.0 ppm. Ethyl and methyl substituents show distinct splitting patterns (e.g., ethyl: δ 1.2–1.4 ppm, triplet; methyl: δ 1.0–1.2 ppm, singlet) .
    • ¹³C NMR : The aldehyde carbon resonates at δ ~190–200 ppm, while quaternary carbons (C1) appear at δ ~45–55 ppm .
  • X-ray Crystallography : For unambiguous confirmation, SHELX programs (e.g., SHELXL) refine crystal structures, resolving conformational preferences (e.g., chair vs. boat cyclohexane) .

Advanced: How do substituents (ethyl vs. methyl) influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:
The ethyl and methyl groups introduce steric and electronic effects:

  • Steric Effects : The ethyl group at C1 creates greater steric hindrance, slowing nucleophilic attack at the aldehyde carbon compared to analogs like 4-methylcyclohexane-1-carbaldehyde .
  • Electronic Effects : Methyl groups are electron-donating, slightly destabilizing the aldehyde’s electrophilicity. Ethyl groups, being larger, may enhance hyperconjugative stabilization of transition states .

Q. Experimental Validation :

  • Compare reaction rates with Grignard reagents (e.g., MeMgBr) using kinetic studies under identical conditions.
  • Computational modeling (DFT) can quantify steric parameters (e.g., Tolman cone angles) .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer:
Discrepancies in NMR or IR data often arise from:

  • Solvent Polarity : Aldehyde proton shifts vary with solvent (e.g., δ 9.8 ppm in CDCl₃ vs. δ 10.2 ppm in DMSO-d₆) .
  • Conformational Flexibility : Chair-chair interconversion in cyclohexane derivatives broadens signals. Low-temperature NMR (−40°C) can freeze conformers for sharper peaks .
  • Impurity Interference : Trace alcohols or ketones from incomplete oxidation may overlap signals. Use GC-MS or HPLC to verify purity .

Basic: What are the safety and handling protocols for this compound?

Methodological Answer:
While specific toxicity data is limited, analogous aldehydes suggest:

  • Hazards : Irritant (skin/eyes), volatile with potential inhalation risks.
  • Mitigation : Use fume hoods, nitrile gloves, and PPE. Store under nitrogen at −20°C to prevent oxidation .
  • Spill Management : Absorb with inert materials (vermiculite) and neutralize with sodium bisulfite .

Advanced: How can computational methods predict the compound’s behavior in catalytic hydrogenation?

Methodological Answer:

  • DFT Calculations : Model the adsorption of the aldehyde onto metal catalysts (e.g., Pd/C) to predict hydrogenation pathways (e.g., reduction to 1-ethyl-4-methylcyclohexanemethanol) .
  • Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. THF) on reaction rates and selectivity .
  • Retrosynthetic Tools : Platforms like Pistachio or Reaxys propose feasible routes by cross-referencing analogous transformations .

Basic: What analytical techniques quantify this compound in mixtures?

Methodological Answer:

  • GC-MS : Use a polar column (e.g., DB-WAX) with splitless injection. The aldehyde’s retention time and fragmentation pattern (m/z 154 [M⁺]) aid identification .
  • HPLC-UV : A C18 column with isocratic elution (acetonitrile/water) detects the compound at λ = 210–220 nm .
  • Titration : Aldehyde-specific methods (e.g., hydroxylamine hydrochloride) measure carbonyl content .

Advanced: How does the compound’s stereoelectronic profile influence its use in asymmetric catalysis?

Methodological Answer:

  • Chiral Auxiliaries : The cyclohexane ring’s rigidity can template asymmetric induction. For example, use (R)-BINOL-based catalysts to synthesize enantiomerically enriched alcohols .
  • Steric Maps : Generate steric maps (e.g., using PyMol) to visualize accessible reaction sites for chiral ligands .
  • Kinetic Resolution : Monitor enantioselectivity via chiral HPLC (Chiralpak IA column) to optimize catalyst design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.